molecular formula C12H16N2O B2892351 2-Phenyl-N-(pyrrolidin-3-yl)acetamide CAS No. 727720-00-5

2-Phenyl-N-(pyrrolidin-3-yl)acetamide

Cat. No.: B2892351
CAS No.: 727720-00-5
M. Wt: 204.273
InChI Key: ONQNLLZUSKBRMV-UHFFFAOYSA-N
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Description

“2-Phenyl-N-(pyrrolidin-3-yl)acetamide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular formula of C12H16N2O .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . For example, the pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents, synthesized by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 204.27 . Other physical and chemical properties such as boiling point, melting point, and solubility are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Corrosion Inhibition

One notable application of similar compounds involves the synthesis of derivatives for corrosion inhibition. For example, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives have been synthesized and evaluated for their corrosion prevention efficiencies. These compounds were characterized and tested with steel coupons in acidic and oil medium environments, showing promising inhibition efficiencies (Yıldırım & Cetin, 2008).

Anticonvulsant Activity

Another significant area of application is the development of new pharmacological agents. For instance, a series of 2-aryl-2-(pyridin-2-yl)acetamides have been synthesized and screened for anticonvulsant activity in animal models of epilepsy. These compounds displayed broad activity in classical and pharmacoresistant seizure models, with some showing good therapeutic indices between anticonvulsant activity and motor impairment. This research underscores the potential of acetamide derivatives in the development of new treatments for epilepsy (Dawidowski et al., 2020).

Antimicrobial Activity

Research into the antimicrobial activity of acetamide derivatives has also been conducted. Novel sulphonamide derivatives, including those based on bromo-N-(phenylsulfonyl)acetamide, have been synthesized and displayed significant antimicrobial activity. Computational calculations complemented these findings, providing a solid foundation for the anticipation of new compounds with potential applications in antimicrobial therapies (Fahim & Ismael, 2019).

Crystal Structure Analysis

The crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide has been elucidated, showcasing the compound's ability to form specific molecular geometries. This research contributes to our understanding of molecular interactions and can aid in the design of molecules with tailored properties for various applications (Umezono & Okuno, 2015).

Synthesis of Complex Heterocycles

The synthesis of complex heterocycles incorporating acetamide structures is another area of research. These efforts have led to the development of molecules with potential applications in medicinal chemistry and materials science. For example, the reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine has been explored, demonstrating the versatility of acetamide derivatives in organic synthesis (Getlik et al., 2013).

Future Directions

The future directions for “2-Phenyl-N-(pyrrolidin-3-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . This could provide an opportunity for chemists to design new derivatives of these compounds that could be successful agents in terms of safety and efficacy .

Properties

IUPAC Name

2-phenyl-N-pyrrolidin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(14-11-6-7-13-9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLHNFXYCUGDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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